Cas no 5840-65-3 (5-(Benzyloxy)isobenzofuran-1,3-dione)

5-(Benzyloxy)isobenzofuran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-(Benzyloxy)isobenzofuran-1,3-dione
- N-(1,3-Benzodioxol-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-1,3-benzodioxol-5-yl-5-(2-thienyl)-7-(trifluoromethyl)-
- ULTIREHJUYEDOA-UHFFFAOYSA-N
- 5-(benzyloxy)-1,3-dihydro-2-benzofuran-1,3-dione
- 4-benzyloxyphthalic anhydride
- 5840-65-3
- 5-phenylmethoxy-2-benzofuran-1,3-dione
- SCHEMBL316203
-
- インチ: InChI=1S/C15H10O4/c16-14-12-7-6-11(8-13(12)15(17)19-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChIKey: ULTIREHJUYEDOA-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)OC3=O
計算された属性
- せいみつぶんしりょう: 432.05053
- どういたいしつりょう: 254.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.66
- 屈折率: 1.716
- PSA: 77.75
- LogP: 3.3
5-(Benzyloxy)isobenzofuran-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019095365-1g |
5-(Benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM155090-1g |
5-(benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM155090-5g |
5-(benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 95% | 5g |
$634 | 2021-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738580-1g |
5-(Benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 98% | 1g |
¥1554.00 | 2024-05-07 |
5-(Benzyloxy)isobenzofuran-1,3-dione 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
5-(Benzyloxy)isobenzofuran-1,3-dioneに関する追加情報
Introduction to 5-(Benzyloxy)isobenzofuran-1,3-dione (CAS No: 5840-65-3)
5-(Benzyloxy)isobenzofuran-1,3-dione, with the chemical identifier CAS No: 5840-65-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the benzofuran class, characterized by its fused benzene and furan rings. The presence of a benzyloxy substituent at the 5-position and the dione functionality at the 1,3 positions imparts unique reactivity and potential applications in synthetic chemistry and drug development.
The structural motif of 5-(Benzyloxy)isobenzofuran-1,3-dione makes it a versatile intermediate in the synthesis of more complex molecules. Its aromatic system and electron-withdrawing dione groups facilitate various chemical transformations, including nucleophilic additions, condensations, and cyclizations. These properties have garnered interest from researchers exploring novel synthetic pathways and functional materials.
In recent years, 5-(Benzyloxy)isobenzofuran-1,3-dione has been investigated for its potential role in medicinal chemistry. The benzofuran scaffold is well-documented for its biological activity, with derivatives exhibiting properties such as anti-inflammatory, antimicrobial, and antioxidant effects. The benzyloxy group, in particular, can enhance solubility and metabolic stability, making it a valuable moiety in drug design.
One of the most compelling aspects of 5-(Benzyloxy)isobenzofuran-1,3-dione is its utility as a building block for pharmacophores. Researchers have leveraged its structure to develop inhibitors targeting enzymes involved in metabolic diseases and cancer. For instance, studies have demonstrated its efficacy in modulating the activity of polyketide synthases and non-ribosomal peptide synthases, which are critical in biosynthetic pathways relevant to human health.
The dione functionality in 5-(Benzyloxy)isobenzofuran-1,3-dione also contributes to its reactivity as a Michael acceptor or electrophile in various catalytic systems. This characteristic has been exploited in transition-metal-catalyzed cross-coupling reactions, enabling the construction of more intricate molecular architectures. Such transformations are pivotal in the development of novel agrochemicals and specialty chemicals.
Advances in computational chemistry have further enhanced the understanding of 5-(Benzyloxy)isobenzofuran-1,3-dione's reactivity. Molecular modeling studies suggest that its electronic properties can be fine-tuned by substituents at the 2- or 4-position of the benzene ring. This insight has guided synthetic strategies aimed at optimizing bioactivity and selectivity for therapeutic applications.
In industrial applications, 5-(Benzyloxy)isobenzofuran-1,3-dione serves as a precursor in the production of high-performance polymers. Its incorporation into polymer backbones enhances thermal stability and mechanical strength. Additionally, its ability to form hydrogen bonds with other molecules makes it a candidate for developing functional coatings with anti-fouling or self-healing properties.
The synthesis of 5-(Benzyloxy)isobenzofuran-1,3-dione itself presents an interesting challenge due to its fused ring system. Traditional methods often involve multi-step sequences starting from readily available aromatic precursors. However, recent innovations have introduced more efficient routes, including catalytic asymmetric synthesis that minimizes waste and improves yield.
Environmental considerations have also driven research into greener synthetic methodologies for 5-(Benzyloxy)isobenzofuran-1,3-dione. Biocatalytic approaches using engineered enzymes have shown promise in achieving high selectivity under mild conditions. Such methods align with sustainable chemistry principles by reducing reliance on harsh reagents and energy-intensive processes.
The future prospects for 5-(Benzyloxy)isobenzofuran-1,3-dione are promising, with ongoing investigations exploring its role in material science and nanotechnology. Its ability to self-assemble into ordered structures has prompted studies on supramolecular chemistry applications. Furthermore, its potential as an electronic material is being explored due to its conjugated system and tunable optoelectronic properties.
In conclusion,5-(Benzyloxy)isobenzofuran-1,3-dione (CAS No: 5840-65-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As new methodologies emerge and our understanding deepens,5-(Benzyloxy)isobenzofuran-1,3-dione will undoubtedly continue to play a pivotal role in advancing chemical innovation.
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